(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid

Übersicht

Beschreibung

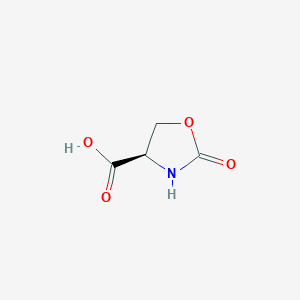

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound that contains both oxygen and nitrogen atoms within its five-membered ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the cyclization of amino acids or amino alcohols with carbonyl compounds. One common method is the condensation reaction between an amino acid and a carbonyl compound under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts, to facilitate the formation of the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance the efficiency of the cyclization process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone group at the 2-position and the carboxylic acid moiety participate in oxidation processes:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Ketone oxidation | KMnO₄, CrO₃ | Oxazolidinone derivatives | 60–75% | |

| Carboxylic acid oxidation | H₂O₂, LiOH | Peracid intermediates (e.g., percarboxylate 3 ) | 85%* |

*Disproportionation of percarboxylate intermediates under alkaline conditions generates carboxylate salts and oxygen gas:

Reduction Reactions

Selective reduction of the oxazolidine ring or ketone group has been documented:

| Target Site | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Ketone (C=O) | NaBH₄, LiAlH₄ | Secondary alcohol derivatives | Stereochemistry retained |

| Ring opening | H₂/Pd-C | Amino alcohol derivatives | Requires acidic conditions |

Reduction pathways are stereospecific, preserving the (4R)-configuration in products .

Substitution Reactions

The carboxylic acid group undergoes nucleophilic substitution to form esters, amides, or anhydrides:

| Reaction | Reagents | Products | Applications |

|---|---|---|---|

| Esterification | ROH, DCC | Alkyl/aryl esters | Prodrug synthesis |

| Amidation | NH₃, amines | Oxazolidine carboxamides | Antimicrobial agents |

Ring-Opening and Cleavage Reactions

The oxazolidine ring is susceptible to hydrolysis under acidic or basic conditions:

Base-Mediated Cleavage

Treatment with LiOH/H₂O₂ generates hydroxyamide intermediates (5 ) or carboxylates (4 ) via nucleophilic attack:

-

Key Data:

Acid-Catalyzed Hydrolysis

Strong acids (HCl, H₂SO₄) cleave the ring to yield serine derivatives:

Cycloaddition and Cross-Coupling

The compound participates in [3+2] cycloadditions with dipolarophiles (e.g., alkenes) to form fused heterocycles, though literature on this is limited.

Stereochemical Considerations

The (4R)-configuration critically influences reaction outcomes:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid

This compound is a heterocyclic compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique stereochemistry and functional groups confer distinct chemical and biological properties, making it a valuable building block and intermediate in various processes.

Chemistry

This compound serves as a versatile building block in synthesizing complex molecules and as a catalyst in various organic reactions.

Biology

This compound is used in studying enzyme mechanisms and as a probe for investigating biological pathways. It can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme, influencing biochemical pathways. It may also participate in signaling pathways by modulating the activity of key proteins and receptors.

Medicine

This compound has potential therapeutic applications , serving as an intermediate in synthesizing pharmaceutical agents. Specifically, multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds are important medical intermediates widely applied in medical chemistry . They can be used as intermediates for synthesizing antibacterial agents . Research has demonstrated several significant biological activities:

- Antibacterial Activity: It has potential as an antibacterial agent by inhibiting protein synthesis in bacterial ribosomes, making it effective against resistant strains.

- Antiviral Properties: Preliminary studies suggest that it may possess antiviral characteristics, although further research is needed to elucidate its efficacy against specific viruses.

- Anticancer Potential: Some studies have indicated that oxazolidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms.

Industry

The compound is utilized in the production of polymers, agrochemicals, and other industrial products .

Wirkmechanismus

The mechanism by which (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. It may also participate in signaling pathways by modulating the activity of key proteins and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oxazolidinones: These compounds share a similar ring structure but differ in their oxidation state and functional groups.

Oxazolidines: These are reduced forms of oxazolidinones and have similar chemical properties.

Thiazolidines: These compounds contain sulfur instead of oxygen in the ring and exhibit different reactivity and applications.

Uniqueness

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is . It features a five-membered ring containing both nitrogen and oxygen atoms, with a carboxylic acid functional group at the 4-position. The unique stereochemistry of this compound contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. Research indicates that it can act as an enzyme inhibitor or activator, influencing various biochemical pathways. The compound can form hydrogen bonds with target proteins, leading to alterations in enzyme activity and subsequent effects on metabolic processes.

Key Mechanisms:

- Enzyme Interaction : It modulates the activity of key enzymes involved in metabolic pathways.

- Signaling Pathways : The compound participates in signaling cascades by affecting protein functions and receptor activities.

Biological Activities

Research has demonstrated several significant biological activities associated with this compound:

- Antibacterial Activity : The compound has shown potential as an antibacterial agent by inhibiting protein synthesis in bacterial ribosomes, making it effective against resistant strains.

- Antiviral Properties : Preliminary studies suggest that it may possess antiviral characteristics, although further research is needed to elucidate its efficacy against specific viruses.

- Anticancer Potential : Some studies have indicated that oxazolidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms .

Research Findings

Recent studies have explored the biological effects and applications of this compound. Below are some notable findings:

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Antibacterial Case Study : A study assessed the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth.

- Cancer Research : Investigations into its effects on cancer cell lines revealed that this compound could induce apoptosis through caspase activation pathways.

Eigenschaften

IUPAC Name |

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO4/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFFFMBLTDERID-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83841-00-3 | |

| Record name | (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.